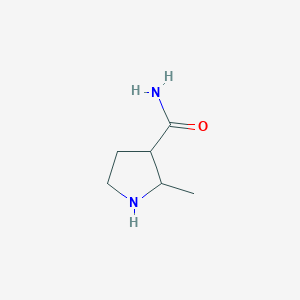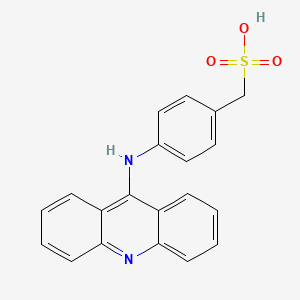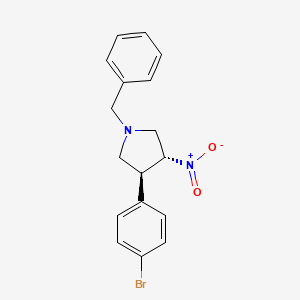
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with a benzyl group, a bromophenyl group, and a nitro group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common approach is the use of a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The synthesis may start with the formation of the pyrrolidine ring, followed by the introduction of the benzyl, bromophenyl, and nitro groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Substitution: The benzyl group can be modified through electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of substituted pyrrolidines.
Substitution: Formation of various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the bromophenyl and benzyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can be compared with other similar compounds, such as:
Rel-(3S,4R)-1-benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine: Similar structure but with a chlorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine: Similar structure but with a fluorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-methylphenyl)-4-nitropyrrolidine: Similar structure but with a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromophenyl and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H17BrN2O2 |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1 |
InChI-Schlüssel |
IILNFOQIYDOAQA-SJORKVTESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


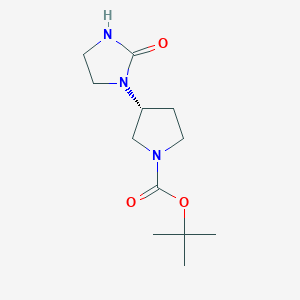

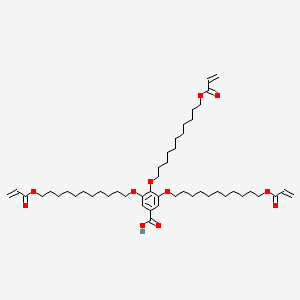
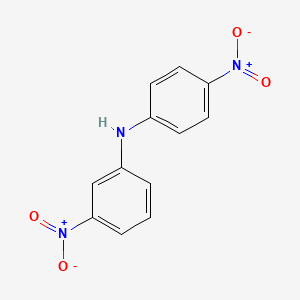




![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
